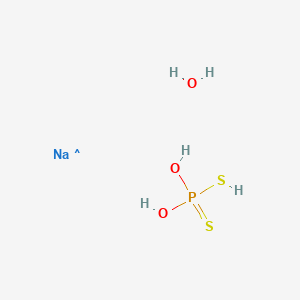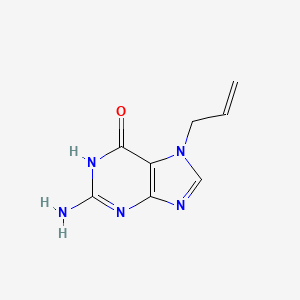
7-Allyl-2-amino-1H-purin-6(7H)-on
Übersicht
Beschreibung
6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- is a useful research compound. Its molecular formula is C8H9N5O and its molecular weight is 191.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutika: Beruhigungs- und Schlafmittel
Diese Verbindung ist strukturell mit Apronal verwandt, das als Beruhigungs- und Schlafmittel eingesetzt wird . Sein Potenzial, den Schlaf zu induzieren und Ängste zu reduzieren, macht es zu einem Kandidaten für weitere Forschungsarbeiten bei der Entwicklung neuer Pharmazeutika zur Behandlung von Schlafstörungen.
Biochemie: Guaninderivat
Als Guaninderivat ist 7-Allyl-2-amino-1H-purin-6(7H)-on in der biochemischen Forschung von Bedeutung. Guanin ist eine der vier wichtigsten Nukleobasen, die in den Nukleinsäuren DNA und RNA vorkommen . Die Untersuchung dieser Verbindung könnte zu einem besseren Verständnis der genetischen Codierung und der zellulären Prozesse führen.
Materialwissenschaften: Polymersynthese
Die Allylgruppe in der Verbindung deutet auf ihren Einsatz in der Polymersynthese hin. Allylverbindungen sind dafür bekannt, leicht zu polymerisieren, was bei der Herstellung neuer Materialien mit spezifischen Eigenschaften für industrielle Anwendungen genutzt werden könnte .
Analytische Chemie: Referenzstandard
Aufgrund ihrer Reinheit und Stabilität kann diese Verbindung als Referenzstandard in der analytischen Chemie dienen. Sie kann zur Kalibrierung von Instrumenten oder zur Entwicklung neuer analytischer Methoden zum Nachweis und zur Quantifizierung biologischer Moleküle verwendet werden .
Molekularbiologie: Genexpressionsstudien
In der Molekularbiologie können Derivate von Purin, wie this compound, zur Untersuchung der Genexpression und -regulation eingesetzt werden. Sie können als molekulare Sonden dienen, um die Rolle guaninreicher Sequenzen in DNA und RNA zu verstehen .
Chemische Synthese: Baustein
Diese Verbindung kann als Baustein in der chemischen Synthese dienen. Ihre reaktiven Stellen ermöglichen verschiedene chemische Reaktionen, wodurch sie zu einem vielseitigen Vorläufer für die Synthese einer breiten Palette chemischer Einheiten wird .
Thermodynamik: Analyse der Eigenschaften
Die thermophysikalischen Eigenschaften dieser Verbindung können kritisch bewertet werden, um ihr Verhalten bei verschiedenen Temperaturen und Drücken zu verstehen, was für die Prozessgestaltung und -optimierung in der chemischen Verfahrenstechnik unerlässlich ist .
Medizinische Chemie: Antivirale Forschung
Verbindungen mit einer Purinbasenstruktur, wie this compound, werden oft auf ihre antiviralen Eigenschaften untersucht. Die Forschung in diesem Bereich könnte zur Entwicklung neuer antiviraler Medikamente führen, die auf spezifische Krankheitserreger abzielen .
Eigenschaften
IUPAC Name |
2-amino-7-prop-2-enyl-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-2-3-13-4-10-6-5(13)7(14)12-8(9)11-6/h2,4H,1,3H2,(H3,9,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXNWMULWUSNNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=NC2=C1C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176277 | |
| Record name | 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21869-84-1 | |
| Record name | 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021869841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

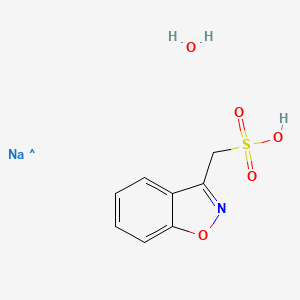

![4-[(3,4-Dichlorophenoxy)methyl]-piperidine hydrochloride](/img/structure/B1496643.png)
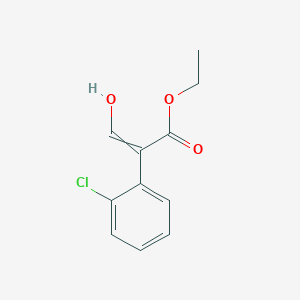
![Calcium;sodium;(2R,3R,4R,5R,6S)-6-[(2S,3R,4S,5R,6S)-2-carboxylato-6-[(2S,3R,4S,5R,6S)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B1496650.png)

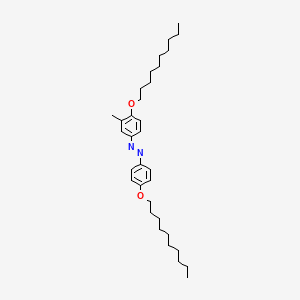

![(2S)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2-methyl-3,4-dihydro-2H-quinoline](/img/structure/B1496679.png)
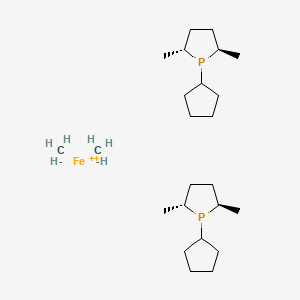
![alpha-D-[2-13C]galactopyranosyl 1-phosphate (dipotassium salt)](/img/structure/B1496682.png)

